Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Catalog No.
S8398564
CAS No.
M.F
C16H16
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Product Name

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

IUPAC Name

3-phenylbut-1-enylbenzene

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

GNQWHYWLSGTMSL-UHFFFAOYSA-N

SMILES

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 and a molecular weight of approximately 208.2982 g/mol. This compound features a structure that consists of two benzene rings connected by a 3-methyl-1-propene-1,3-diyl group, which contributes to its unique properties and reactivity. It is also known by several other names, including 1-butene, 1,3-diphenyl- and 1,3-diphenylbutene-1 .

Typical of alkenes and aromatic compounds. Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of the electron-rich alkene can enhance reactivity towards electrophiles.
  • Hydrogenation: The double bond in the propene moiety can be hydrogenated to form a saturated compound.
  • Polymerization: Under certain conditions, this compound may participate in polymerization reactions due to the availability of multiple double bonds.

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- can be synthesized through several methods:

  • Alkylation Reactions: Using Friedel-Crafts alkylation to attach the propene group to benzene rings.
  • Diels-Alder Reactions: This method can be employed to form the compound from diene and dienophile precursors.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the biphenyl structure.

This compound has potential applications in various fields:

  • Material Science: As a precursor for synthesizing polymers and advanced materials.
  • Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.

Research into the interactions of Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- with other molecules is essential for understanding its reactivity and potential applications. Studies often focus on:

  • Solvent Interactions: Examining how different solvents affect its stability and reactivity.
  • Biomolecular Interactions: Investigating how this compound interacts with biological macromolecules like proteins and nucleic acids.

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DiphenylpropaneC18H18Saturated hydrocarbon without double bonds
StyreneC8H8Contains a vinyl group; widely used in plastics
4-MethylstyreneC9H10A derivative of styrene with added methyl group
1-Bromo-2-methylpropeneC4H7BrHalogenated version affecting reactivity

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-'s unique combination of aromaticity and alkene functionality sets it apart from these compounds. Its dual benzene rings provide stability while allowing for reactivity through the propene moiety.

XLogP3

4.8

Exact Mass

208.125200510 g/mol

Monoisotopic Mass

208.125200510 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-02-18

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